3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide
Description
The compound 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a structurally complex molecule featuring:
- A thieno[3,2-d]pyrimidin-4(3H)-one core, which is a bicyclic system combining thiophene and pyrimidinone moieties.
- A propanamide linker at position 3, connecting the core to an N-[2-(1H-indol-3-yl)ethyl] substituent. The indole group is a privileged scaffold in medicinal chemistry, often associated with bioactivity.
Core Formation: Condensation of ethyl cyanoacetate derivatives with thiophene-based precursors, as seen in the synthesis of related thienopyrimidinones .
Functionalization: Introduction of the diethylamino group via alkylation or substitution reactions .
Coupling: Attachment of the indole-ethyl-propanamide side chain using carbodiimide-mediated amide bond formation, similar to methods in and .
Properties
IUPAC Name |
3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-3-27(4-2)23-26-19-11-14-31-21(19)22(30)28(23)13-10-20(29)24-12-9-16-15-25-18-8-6-5-7-17(16)18/h5-8,11,14-15,25H,3-4,9-10,12-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRJONRLLLOJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCCC3=CNC4=CC=CC=C43)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized by heating thiophene-2-carboxamides in formic acid, which affords thieno[3,2-d]pyrimidin-4-ones.
Attachment of Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a suitable diethylamine derivative reacts with the thienopyrimidine intermediate.
Coupling with Indole Moiety: The final step involves coupling the thienopyrimidine derivative with an indole derivative through a condensation reaction, forming the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and amines under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide has a wide range of scientific research applications:
Biology: It is used in biological studies to investigate its interactions with various biomolecules and its potential as a biochemical probe.
Industry: It finds applications in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets various enzymes and receptors, particularly those involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural Analogues of Thieno[3,2-d]pyrimidinones
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidinone Derivatives
Key Observations :
- Thiophene Fusion: The 3,2-d vs.
- Indole Modifications : The target compound’s unmodified indole contrasts with methylated variants (e.g., ), which may influence metabolic stability or receptor selectivity .
Pyrimidine Derivatives with Indole Substituents
Table 2: Comparison of Indole-Containing Pyrimidine Analogues
Key Observations :
- Substituent Effects: The 4-nitrophenyl group in ’s compound increases electron-withdrawing character, contrasting with the target’s diethylamino group, which is electron-donating.
Propanamide-Linked Compounds
Table 3: Propanamide Derivatives with Heterocyclic Moieties
Key Observations :
- Linker Flexibility : The target compound’s propanamide-ethyl chain offers greater flexibility compared to ’s cyclohexyl-based linker, which may impact binding kinetics .
- Chirality : ’s compounds are stereochemically defined, whereas the target compound lacks chiral centers in its side chain.
Key Trends :
- Solvent Systems: highlights the use of acetic acid or n-butanol for condensation, affecting reaction efficiency and purity .
- Amide Coupling : Carbodiimide reagents (e.g., EDC/HOBt) are inferred for the target compound’s propanamide linkage, as seen in .
Biological Activity
The compound 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic organic molecule that belongs to the thienopyrimidine class. This class of compounds is recognized for its diverse biological activities, particularly in oncology and antiviral therapies. The unique structural features of this compound, including a thieno[3,2-d]pyrimidine core and a diethylamino substituent, suggest significant potential for therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 414.5 g/mol. The presence of the thieno[3,2-d]pyrimidine moiety is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O3S |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 1113104-90-7 |
Research indicates that thienopyrimidine derivatives often act as inhibitors of various kinases involved in cancer progression and may also exhibit antiviral properties. The specific mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors in cellular pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, derivatives have shown effectiveness against various cancer cell lines, including lung, breast, colon, and prostate cancers. Antiproliferative assays have indicated that compounds within this class can inhibit tumor growth with significant potency.
- In Vitro Studies :
- Mechanisms :
Antiviral Activity
Thienopyrimidine derivatives have also been investigated for their antiviral properties, particularly against viruses such as hepatitis C. The specific biological activity of the compound in this context requires further exploration through dedicated virology studies.
Case Studies
- Thienopyrimidine Derivatives :
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
